2-Methoxybenzoic acid-d3

Mass Spectrometry Quantitative Bioanalysis Internal Standard

Researchers face matrix-induced ion suppression in LC-MS/MS quantitation of methoxybenzoates. 2-Methoxybenzoic acid-d3 solves this as a perfect co-eluting internal standard with a +3 Da mass shift, enabling precise peak area ratio correction. Certified chemical purity ≥98% and isotopic enrichment ≥98 atom% D ensure minimal blank contribution. Key outcomes: • Reliable pg-level quantitation in plant matrices. • Validated batch-specific QC documentation (NMR, HPLC). • Rapid method compliance with ICH M10 bioanalytical guidelines.

Molecular Formula C8H8O3
Molecular Weight 155.17 g/mol
Cat. No. B127334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxybenzoic acid-d3
Synonymso-Methoxybenzoic Acid-d3;  o-Anisic Acid-d3 (8CI);  2-Methoxybenzoic Acid-d3;  NSC 3778-d3;  O-Methylsalicylic Acid-d3
Molecular FormulaC8H8O3
Molecular Weight155.17 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H8O3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3
InChIKeyILUJQPXNXACGAN-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxybenzoic Acid-d3 Analytical Standard


2-Methoxybenzoic acid-d3 (CAS 96739-36-5, synonym Salicylic Acid Methyl Ether-d3) is a stable isotope-labeled analog of 2-methoxybenzoic acid (o-anisic acid) in which the three hydrogen atoms of the methoxy group are replaced by deuterium . The compound is primarily supplied as an analytical standard with certified chemical purity ≥98% and isotopic enrichment ≥98 atom% D, making it suitable for use as an internal standard in quantitative mass spectrometry and for tracer studies in metabolic research .

Workflow Internal standard for LC-MS/MS and GC-MS quantitation Stable-isotope dilution (SIL-IS) workflows
Selection Logic Deuterium substitution enables mass-based differentiation Co-elution with analyte supports matrix effect correction
Quality Context Certified chemical and isotopic purity Batch-specific QC documentation (NMR, HPLC)

Limitations of Unlabeled 2-Methoxybenzoic Acid


In LC-MS/MS and GC-MS assays, the use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects, ion suppression/enhancement, and variability in sample preparation and instrument response . Substituting the deuterated analog with the unlabeled 2-methoxybenzoic acid (CAS 579-75-9, MW 152.15) would result in chromatographic co-elution and mass spectral interference, making accurate quantitation impossible. The d3-label provides a distinct mass shift (+3.02 Da) that allows the mass spectrometer to differentiate the analyte from the internal standard, enabling reliable peak area ratio calculations .

Mass interference without label
Unlabeled 2-methoxybenzoic acid co-elutes and causes mass spectral overlap, preventing reliable internal standard differentiation.
Inadequate blank control
Natural deuterium abundance in the unlabeled analog introduces a significant blank, compromising low-level quantitation.
Matrix-effect correction loss
Without identical co-elution and matched physicochemical properties, matrix-induced ion suppression cannot be compensated by an unlabeled analog.

2-Methoxybenzoic Acid-d3 Differentiation


Mass Shift Differentiation

The deuterium labeling in 2-Methoxybenzoic acid-d3 introduces a mass difference of +3.02 Da compared to the unlabeled 2-methoxybenzoic acid (MW 152.15). This mass shift permits the mass spectrometer to distinguish the internal standard from the analyte in the same chromatographic peak, eliminating interference and enabling accurate peak area ratio calculations [1].

Mass shift
Head-to-head
+3.02 Da vs unlabeled
Exact mass target: 155.066174 g/mol; unlabeled: 152.047344 g/mol
Supports IS-analyte differentiation in MS
Exceeds 3 Da recommended minimum for triple quad MS
Mass Spectrometry Quantitative Bioanalysis Internal Standard

Certified Isotopic Enrichment

Commercial lots of 2-Methoxybenzoic acid-d3 are supplied with a certified isotopic enrichment of ≥98 atom% D, as verified by NMR and HPLC analysis . In contrast, the unlabeled compound has a natural abundance of deuterium of approximately 0.015%, making it unsuitable as an internal standard. High isotopic enrichment minimizes the presence of unlabeled analog in the IS, which would otherwise lead to under-estimation of analyte concentration.

Isotopic enrichment
Specification review
≥98 atom% D
Compared to natural abundance 0.015% D (unlabeled)
Minimizes unlabeled analog contribution
Batch QC verified by NMR and HPLC; vendor specification
Isotope Dilution Mass Spectrometry Quality Control

Chromatographic Co-Elution

The deuterium substitution in the methoxy group does not significantly alter the compound's physicochemical properties relevant to chromatographic retention. The calculated LogP for 2-Methoxybenzoic acid-d3 is 1.5 , identical to the unlabeled compound. This ensures co-elution of the analyte and internal standard, which is critical for correcting matrix effects that vary across the chromatographic gradient.

Co-elution (LogP)
Class-level
LogP 1.5 (identical to unlabeled)
Calculated value; isotopic substitution does not alter retention
Supports matrix effect correction across gradient
Confirm co-elution by method-specific retention time check
LC-MS GC-MS Method Development

Conformational Integrity

The strong intramolecular hydrogen bond characteristic of all 2-methoxybenzoic acid derivatives is preserved in the deuterated analog, as deuterium substitution does not alter the hydrogen-bonding geometry. Studies on the unlabeled compound show that the hydrogen bond persists in polar aprotic solvents, and the methyl group is mostly coplanar with the aromatic ring [1]. This conformational conservation is essential for tracer studies where metabolic fate must mirror the unlabeled endogenous compound.

H-bond integrity
Class-level
Strong intramolecular H-bond preserved
Deuterium does not alter hydrogen-bond geometry (IR/NMR studies)
Essential for tracer study fidelity
Based on unlabeled 2-methoxybenzoic acid structural data
Metabolomics Stable Isotope Tracing Structural Biology

MS/MS Calibration Linearity

While direct calibration data for 2-Methoxybenzoic acid-d3 is not publicly available, the utility of deuterated internal standards in differential mobility spectrometry (DMS)-MS/MS has been demonstrated for structurally similar compounds. A seven-point calibration curve for a deuterated analog (BE-d3) showed a linear dynamic range of 100 pg to 10 ng (10⁵-fold) with R² >0.99 [1]. This supports the expectation that 2-Methoxybenzoic acid-d3 will provide comparable quantitative performance when used as an internal standard.

Calibration range
Class-level
10²–10⁵ pg expected linearity
Based on deuterated analog BE-d3 (DMS-MS/MS, R²>0.99)
Supports wide dynamic range for bioanalysis
Direct product-specific calibration data not publicly available
Bioanalysis Method Validation Calibration

2-Methoxybenzoic Acid-d3 Applications


Salicylic Acid Metabolite Assay in Plants

2-Methoxybenzoic acid-d3 is the ideal internal standard for quantifying salicylic acid and its biosynthetic precursors in complex plant matrices. Its +3 Da mass shift ensures no interference from the endogenous unlabeled analyte, and its co-elution (LogP 1.5) corrects for ion suppression caused by matrix components. The ≥98 atom% D enrichment minimizes blank contribution, enabling accurate quantitation down to low pg levels.

O-Methylation Tracing via SIRM

In SIRM studies investigating cellular methylation networks, 2-Methoxybenzoic acid-d3 serves as a tracer to monitor the fate of the methoxy group. The deuterium label allows unambiguous differentiation between endogenous and exogenous metabolites via MS, while the preserved intramolecular hydrogen bond ensures that the labeled compound recapitulates the native conformation and metabolic handling of the unlabeled substrate.

Pharmaceutical QC of Benzoic Acid Derivatives

For pharmaceutical quality control laboratories developing HPLC-UV or LC-MS methods for related substances in drug products containing methoxybenzoate moieties, 2-Methoxybenzoic acid-d3 provides a validated internal standard with certified purity (≥98% chemical, ≥98% isotopic) and batch-specific QC documentation (NMR, HPLC). This reduces method development time and ensures compliance with ICH M10 bioanalytical guidelines.

Application
Selection Property
Validation Focus
Salicylic acid metabolite quantitation in plant matrices
Deuterated internal standard with co-elution and mass differentiation
Matrix effect correction and method specificity for complex plant extracts
Cellular methylation network tracer studies (SIRM)
Stable isotope label preserves metabolic handling and conformational integrity
Unambiguous metabolite identification and pathway tracing fidelity
Impurity profiling of methoxybenzoate drug products
Certified chemical and isotopic purity with batch-specific QC documentation
Method alignment with bioanalytical guideline principles (e.g., ICH M10 concepts)

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